N-Phenyl-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide
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Overview
Description
N-Phenyl-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide is an organic compound belonging to the class of phenylpyrazoles.
Preparation Methods
The synthesis of N-Phenyl-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide typically involves the reaction of 2-phenylpyrazolo[1,5-a]pyrazine with phenylthioacetic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
N-Phenyl-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
N-Phenyl-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-Phenyl-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis .
Comparison with Similar Compounds
N-Phenyl-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide can be compared with other phenylpyrazole derivatives, such as:
5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine: This compound also features a pyrazole ring bound to a phenyl group and exhibits similar biological activities.
Pyrazolo[1,5-a]pyrimidines: These compounds are known for their fluorescent properties and are used in optical applications.
Properties
IUPAC Name |
N-phenyl-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-19(22-16-9-5-2-6-10-16)14-26-20-18-13-17(15-7-3-1-4-8-15)23-24(18)12-11-21-20/h1-13H,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLZDVLPYFMMCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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